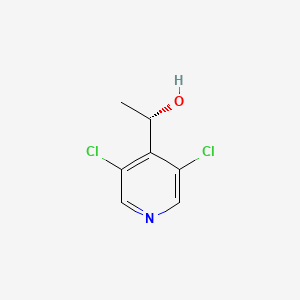
(S)-1-(3,5-Dichloropyridin-4-yl)ethanol
Overview
Description
(S)-1-(3,5-Dichloropyridin-4-yl)ethanol, also known as S-DCPE, is a chiral pyridine derivative that has been used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, making it a valuable tool for understanding the mechanisms of action of various biological processes.
Scientific Research Applications
(S)-1-(3,5-Dichloropyridin-4-yl)ethanol has been used in a variety of scientific research applications, including the study of enzyme-catalyzed reactions, the study of protein-protein interactions, and the study of the effects of drugs on biological systems. It has also been used to study the effects of chirality on the structure and function of proteins, as well as the effects of chirality on the activity of enzymes. Additionally, (S)-1-(3,5-Dichloropyridin-4-yl)ethanol has been used to study the effects of environmental pollutants on biological systems.
Mechanism of Action
(S)-1-(3,5-Dichloropyridin-4-yl)ethanol binds to proteins and enzymes in a specific manner, which allows it to interact with them in a way that allows for the study of their structure and function. It binds to the active sites of enzymes and proteins, which can then be used to study their interactions and the effects of drugs on them. Additionally, (S)-1-(3,5-Dichloropyridin-4-yl)ethanol can be used to study the effects of chirality on the structure and function of proteins and enzymes.
Biochemical and Physiological Effects
(S)-1-(3,5-Dichloropyridin-4-yl)ethanol has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs. Additionally, it has been found to inhibit the activity of certain proteins, such as the enzyme phospholipase A2, which is involved in the breakdown of lipids. Additionally, (S)-1-(3,5-Dichloropyridin-4-yl)ethanol has been found to have an effect on the expression of certain genes, such as those involved in the production of proteins involved in the immune response.
Advantages and Limitations for Lab Experiments
(S)-1-(3,5-Dichloropyridin-4-yl)ethanol has several advantages for laboratory experiments. It is easy to synthesize and is relatively stable, making it a reliable tool for research. Additionally, it has a wide range of biochemical and physiological effects, making it a valuable tool for studying the effects of drugs and environmental pollutants on biological systems. However, (S)-1-(3,5-Dichloropyridin-4-yl)ethanol also has some limitations. It is not as potent as other compounds, and its effects may not be as pronounced as other compounds. Additionally, its effects may not be as long-lasting as other compounds.
Future Directions
The potential future directions for (S)-1-(3,5-Dichloropyridin-4-yl)ethanol are numerous. It could be used to study the effects of chirality on the structure and function of proteins and enzymes, as well as the effects of environmental pollutants on biological systems. Additionally, it could be used to study the effects of drugs on biological systems, as well as the effects of drugs on the expression of certain genes. Finally, it could be used to study the effects of drugs on the metabolism of drugs, as well as the effects of drugs on the activity of certain proteins.
properties
IUPAC Name |
(1S)-1-(3,5-dichloropyridin-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-4,11H,1H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPDCYCCMCEYQN-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=NC=C1Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735855 | |
| Record name | (1S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3,5-Dichloropyridin-4-yl)ethanol | |
CAS RN |
1370347-50-4 | |
| Record name | (1S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



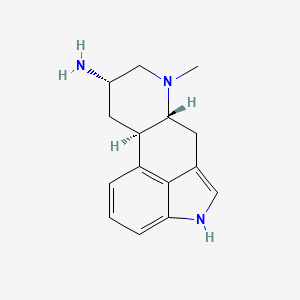


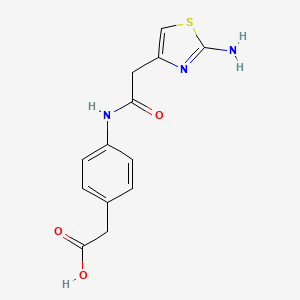

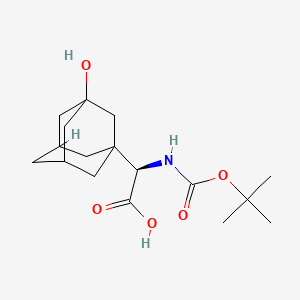
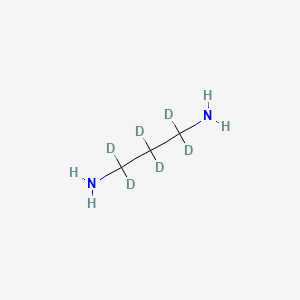
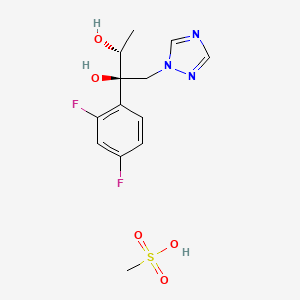

![5-[2-[1-(6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol](/img/structure/B571560.png)

